Chlornitrofen: A Technical Guide to its Chemical Structure, Properties, and Analysis
Chlornitrofen: A Technical Guide to its Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlornitrofen (2,4,6-trichlorophenyl 4-nitrophenyl ether) is a synthetic diphenyl ether herbicide first introduced for the control of annual weeds in rice paddies. Its mode of action involves the inhibition of the enzyme protoporphyrinogen oxidase, a key component in the chlorophyll and heme biosynthetic pathways. While effective as a herbicide, concerns regarding its environmental persistence, potential for bioaccumulation, and endocrine-disrupting activities have led to increased scrutiny and regulatory restrictions in many regions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and toxicological profile of Chlornitrofen. Detailed experimental protocols for its chemical synthesis, analytical determination in environmental matrices, and assessment of its endocrine-disrupting potential are presented.
Chemical Structure and Identification
Chlornitrofen is a chlorinated nitrophenyl ether. The molecule consists of a 4-nitrophenoxy group linked to a 1,3,5-trichlorobenzene ring via an ether bond.
| Identifier | Value |
| IUPAC Name | 1,3,5-trichloro-2-(4-nitrophenoxy)benzene[1] |
| CAS Number | 1836-77-7[1] |
| Molecular Formula | C₁₂H₆Cl₃NO₃[1] |
| Canonical SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])OC2=C(C=C(C=C2Cl)Cl)Cl[1] |
| InChI | InChI=1S/C12H6Cl3NO3/c13-7-5-10(14)12(11(15)6-7)19-9-3-1-8(2-4-9)16(17)18/h1-6H[1] |
| InChIKey | XQNAUQUKWRBODG-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of Chlornitrofen influence its environmental fate and transport. It is a solid with low solubility in water and a preference for partitioning into organic matrices.
| Property | Value |
| Molecular Weight | 318.54 g/mol |
| Melting Point | 107 °C |
| Boiling Point | 210 °C |
| Water Solubility | Practically insoluble |
| logP (Octanol-Water Partition Coefficient) | 4.97 |
| Appearance | Light yellow powder[2] |
Toxicological Profile
Chlornitrofen exhibits moderate acute toxicity in mammals. Of greater concern are its potential long-term effects, including endocrine disruption and the mutagenicity of its environmental degradation products.
| Endpoint | Value | Species |
| Acute Oral LD₅₀ | >10,000 mg/kg | Rat |
| Endocrine Disruption | Potent anti-androgenic and estrogenic activities | In vitro |
| Mutagenicity of Metabolites | Increased mutagenicity observed after anaerobic biodegradation | Salmonella typhimurium |
Experimental Protocols
Chemical Synthesis of Chlornitrofen via Ullmann Condensation
This protocol describes the synthesis of Chlornitrofen from 2,4,6-trichlorophenol and 4-chloronitrobenzene using a copper-catalyzed Ullmann condensation reaction.
Materials:
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2,4,6-trichlorophenol
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4-chloronitrobenzene
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Potassium carbonate (anhydrous)
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Copper(I) iodide
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N,N-Dimethylformamide (DMF, anhydrous)
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Toluene
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Glassware for filtration and crystallization
Procedure:
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4,6-trichlorophenol (1.0 eq), potassium carbonate (1.5 eq), and copper(I) iodide (0.1 eq).
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Add anhydrous DMF to the flask to dissolve the reactants.
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Add 4-chloronitrobenzene (1.1 eq) to the reaction mixture.
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Heat the mixture to 120-130 °C with vigorous stirring and maintain under reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into deionized water and extract with toluene (3 x 50 mL).
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Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure Chlornitrofen.
Analysis of Chlornitrofen in Water by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method for the extraction and quantification of Chlornitrofen from water samples.
Materials:
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Water sample
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Dichloromethane (DCM, pesticide residue grade)
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Anhydrous sodium sulfate
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Internal standard (e.g., PCB 209)
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Separatory funnel
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Rotary evaporator or nitrogen evaporator
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GC-MS system with a capillary column (e.g., DB-5ms)
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Autosampler vials
Procedure:
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Extraction:
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To a 1 L water sample in a separatory funnel, add 60 mL of DCM.
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Shake vigorously for 2 minutes, periodically venting the funnel.
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Allow the layers to separate and drain the DCM layer into a flask.
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Repeat the extraction twice more with fresh 60 mL portions of DCM.
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Combine the DCM extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.
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Concentration:
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Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
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Add a known amount of internal standard.
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Transfer the final extract to an autosampler vial.
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GC-MS Analysis:
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Injector: Splitless mode, 250 °C.
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Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Oven Program: Initial temperature of 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
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Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of 50-450 amu or selected ion monitoring (SIM) for target ions of Chlornitrofen and the internal standard.
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Androgen Receptor (AR) Competitive Binding Assay
This in vitro assay determines the ability of Chlornitrofen to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
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Rat prostate cytosol (source of AR)
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[³H]-R1881 (radiolabeled androgen)
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Chlornitrofen test solutions (in ethanol or DMSO)
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Unlabeled R1881 (for standard curve)
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Assay buffer (e.g., TEDG buffer)
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Hydroxyapatite (HAP) slurry
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Scintillation cocktail
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Microcentrifuge tubes
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Scintillation vials
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Liquid scintillation counter
Procedure:
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Prepare serial dilutions of Chlornitrofen and unlabeled R1881.
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In microcentrifuge tubes, add a fixed amount of [³H]-R1881 and varying concentrations of either unlabeled R1881 (for the standard curve) or Chlornitrofen.
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Add rat prostate cytosol to each tube, vortex gently, and incubate overnight at 4 °C.
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To separate bound from unbound radioligand, add cold HAP slurry to each tube and incubate on ice.
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Pellet the HAP by centrifugation, and wash the pellet with cold assay buffer.
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Resuspend the final HAP pellet in scintillation cocktail in a scintillation vial.
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Quantify the radioactivity using a liquid scintillation counter.
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Calculate the concentration of Chlornitrofen that inhibits 50% of the specific binding of [³H]-R1881 (IC₅₀ value).
Estrogen Receptor (ER) Transcriptional Activation Assay
This cell-based assay measures the ability of Chlornitrofen to induce gene expression mediated by the estrogen receptor.
Materials:
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A suitable cell line stably transfected with an estrogen receptor and an estrogen-responsive reporter gene (e.g., luciferase).
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Cell culture medium and supplements.
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Chlornitrofen test solutions.
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17β-estradiol (positive control).
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Luciferase assay reagent.
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96-well cell culture plates.
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Luminometer.
Procedure:
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Seed the cells in a 96-well plate and allow them to attach.
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Expose the cells to serial dilutions of Chlornitrofen or 17β-estradiol for 24 hours.
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Lyse the cells and add the luciferase assay reagent.
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Measure the luminescence in each well using a luminometer.
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Determine the concentration of Chlornitrofen that produces a half-maximal response (EC₅₀ value) and compare it to the positive control.
Signaling Pathways and Logical Relationships
Mechanism of Action: Protoporphyrinogen Oxidase Inhibition
Chlornitrofen acts by inhibiting protoporphyrinogen oxidase (PPO), an enzyme essential for the synthesis of protoporphyrin IX, a precursor to both chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death in susceptible plants.
Anaerobic Biodegradation Pathway
Under anaerobic conditions, the primary transformation of Chlornitrofen is the reduction of the nitro group to an amino group, forming 2,4,6-trichlorophenyl 4-aminophenyl ether (CNP-amino). This metabolite has also been shown to possess biological activity. Further degradation may involve cleavage of the ether bond.
Conclusion
Chlornitrofen is a well-characterized herbicide with a defined mechanism of action. However, its environmental and toxicological profiles necessitate careful monitoring and management. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals involved in the study of Chlornitrofen and other related compounds. The detailed methodologies for its synthesis, analysis, and toxicological assessment will aid in further investigations into its environmental impact and potential risks to human and ecosystem health.
